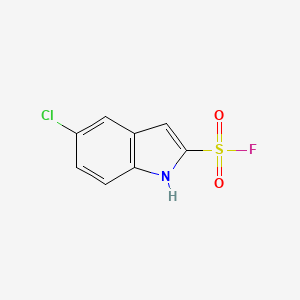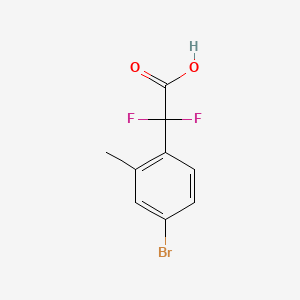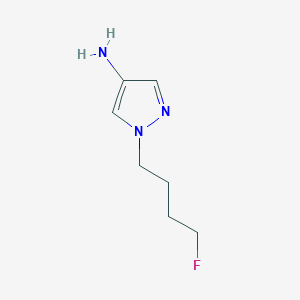
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol with methylamine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Aplicaciones Científicas De Investigación
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4-methyl-4H-1,2,4-triazol-3-yl)methanamine: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another triazole derivative with different pharmacological properties.
Uniqueness
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N4/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4,8H2,1H3 |
Clave InChI |
HHRQDUMUIKOXIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)




![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)







